molecular formula C12H16N2O3 B14905635 4-(1-(3-Nitrophenyl)ethyl)morpholine

4-(1-(3-Nitrophenyl)ethyl)morpholine

Cat. No.: B14905635
M. Wt: 236.27 g/mol
InChI Key: VGZVOLCPDCHRTC-UHFFFAOYSA-N
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Description

4-(1-(3-Nitrophenyl)ethyl)morpholine is a morpholine derivative featuring a meta-nitrophenyl group attached to the morpholine ring via an ethyl linker. Morpholine derivatives are nitrogen-containing heterocycles valued for their versatility in medicinal chemistry and materials science. The meta-nitro substitution distinguishes this compound from para-substituted analogs like 4-(4-nitrophenyl)morpholine, which has been extensively studied for anticancer applications .

Synthesis typically involves nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. For example, reacting morpholine with a nitro-substituted aryl halide (e.g., 3-nitrobenzyl chloride) in the presence of a base like potassium carbonate could yield the target compound, analogous to methods described for para-substituted derivatives .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

4-[1-(3-nitrophenyl)ethyl]morpholine

InChI

InChI=1S/C12H16N2O3/c1-10(13-5-7-17-8-6-13)11-3-2-4-12(9-11)14(15)16/h2-4,9-10H,5-8H2,1H3

InChI Key

VGZVOLCPDCHRTC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(3-Nitrophenyl)ethyl)morpholine typically involves the reaction of morpholine with 3-nitroacetophenone under specific conditions. The process can be summarized as follows:

    Starting Materials: Morpholine and 3-nitroacetophenone.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The base deprotonates the morpholine, making it nucleophilic.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1-(3-Nitrophenyl)ethyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4), and halogenating agents (Br2, Cl2).

Major Products

    Reduction: 4-(1-(3-Aminophenyl)ethyl)morpholine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(1-(3-Nitrophenyl)ethyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-(3-Nitrophenyl)ethyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can also interact with biological receptors, influencing their activity and leading to pharmacological effects .

Comparison with Similar Compounds

Key Observations:

Thiomorpholine derivatives (e.g., 4-(4-Nitrophenyl)thiomorpholine) exhibit lower electronegativity at the heteroatom, altering electronic properties and reactivity . Trifluoromethyl groups (e.g., in QA-7739) enhance metabolic stability and electron-withdrawing effects, critical for drug design .

Environmental and Industrial Relevance

  • Environmental Applications : Nitrophenyl-morpholines are explored as intermediates in pollutant degradation or sensor development due to their redox-active nitro groups .

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